molecular formula C32H24N2O5 B2737430 Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate CAS No. 1212156-96-1

Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate

Cat. No.: B2737430
CAS No.: 1212156-96-1
M. Wt: 516.553
InChI Key: GVKLSXRDTRWCEM-UHFFFAOYSA-N
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Description

Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition reaction to form the cyclohexene core. Subsequent functional group modifications, such as hydroxylation and cyano group introduction, are performed to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The cyano groups can be reduced to form amines.

  • Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Industry: It may find use in materials science, such as in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Another compound with cyano groups, used as an oxidizing agent.

  • Naphthalene derivatives: Compounds containing naphthyl groups, often used in organic synthesis and materials science.

This comprehensive overview highlights the significance of Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.

Properties

IUPAC Name

dimethyl 5,5-dicyano-2-hydroxy-4,6-dinaphthalen-1-ylcyclohexene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O5/c1-38-30(36)25-27(23-15-7-11-19-9-3-5-13-21(19)23)32(17-33,18-34)28(26(29(25)35)31(37)39-2)24-16-8-12-20-10-4-6-14-22(20)24/h3-16,25,27-28,35H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKLSXRDTRWCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CC3=CC=CC=C32)(C#N)C#N)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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